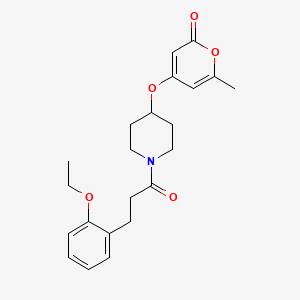
4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be utilized in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds often utilize a radical approach . For instance, the phenyl boron ate complex derived from the cyclopropylmethyl substituted boronic ester reacted under standard conditions to the ring opened alkene .Scientific Research Applications
Cytochrome P450 Isoform Inhibition
Cytochrome P450 enzymes are critical for the metabolism of a wide range of drugs. Selective inhibitors of these enzymes, such as furafylline for CYP1A2 and ketoconazole for CYP3A4, play a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction and management of drug-drug interactions (Khojasteh et al., 2011).
Carcinogen Metabolites and Biomarkers
The study of human urinary carcinogen metabolites provides insights into tobacco and cancer relationships, highlighting the importance of biomarkers like NNAL and NNAL-Gluc for evaluating exposure to carcinogens specific to tobacco products (Hecht, 2002).
Pyranopyrimidine Synthesis
Pyranopyrimidines are significant for their broad applicability in medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts and metal catalysts, have been employed for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, illustrating the compound's versatility and potential for developing lead molecules (Parmar et al., 2023).
Radical Scavengers and Antioxidant Properties
Chromones and their derivatives, including 1-benzopyran-4-ones, have shown significant antioxidant properties. Their ability to neutralize active oxygen and inhibit free radical processes underscores their potential in preventing cell impairment and various diseases (Yadav et al., 2014).
properties
IUPAC Name |
4-[1-[3-(2-ethoxyphenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-3-26-20-7-5-4-6-17(20)8-9-21(24)23-12-10-18(11-13-23)28-19-14-16(2)27-22(25)15-19/h4-7,14-15,18H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDZKSLIGPZSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)

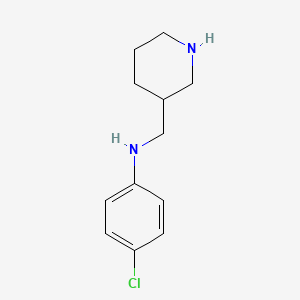
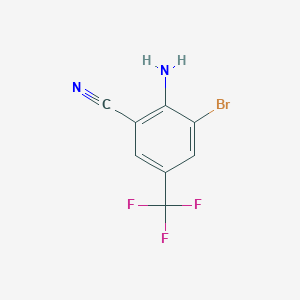
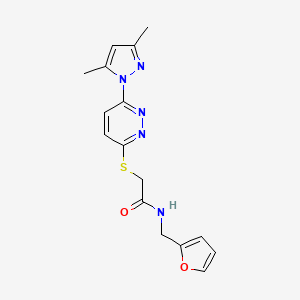
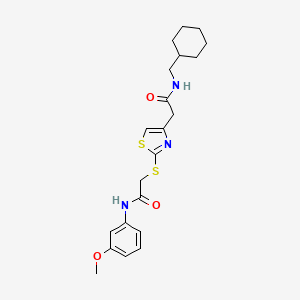
![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2632398.png)
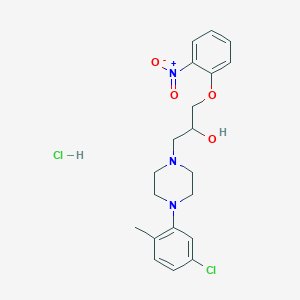
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2632401.png)
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2632403.png)

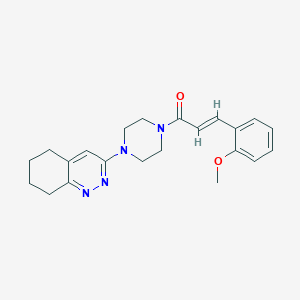
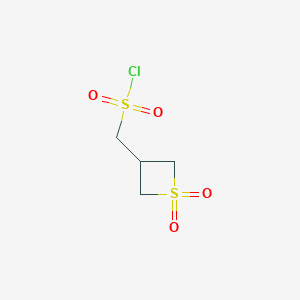
![2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2632408.png)